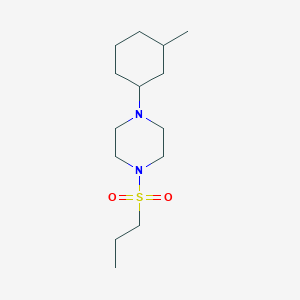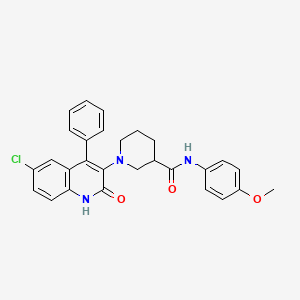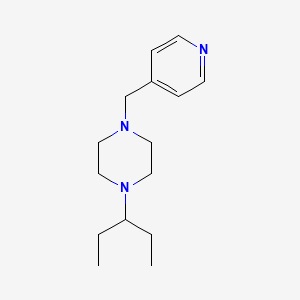![molecular formula C20H16BrN3O4S B10880973 {5-bromo-2-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile](/img/structure/B10880973.png)
{5-bromo-2-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with the following structural formula:
C16H14BrN3O4S
It contains bromine, methoxy, and thiazolidine functional groups. The compound’s intricate structure suggests potential biological activity and applications.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Solvents: Organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Base: Typically potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
- Industrial-scale production involves optimization of reaction conditions, purification, and scalability.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions may modify the compound’s properties.
Substitution: The bromine atom can be substituted with other groups.
Cyclization: The thiazolidine ring formation involves intramolecular cyclization.
Bromine (Br₂): Used for bromination.
Hydrogen peroxide (H₂O₂): For oxidation.
Hydrazine (N₂H₄): For reduction.
Alkylating agents: For substitution reactions.
- The compound itself is a significant product.
- Byproducts may include regioisomers or side products from competing reactions.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antitumor or antimicrobial agent.
Materials Science: Explore its use in organic electronics or catalysis.
Biological Studies: Assess its impact on cellular processes.
Mechanism of Action
Targets: The compound may interact with specific proteins or enzymes.
Pathways: Investigate its effects on signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C20H16BrN3O4S |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
2-[5-bromo-2-methoxy-4-[(Z)-[2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C20H16BrN3O4S/c1-26-15-6-4-3-5-14(15)23-20-24-19(25)18(29-20)10-12-9-16(27-2)17(11-13(12)21)28-8-7-22/h3-6,9-11H,8H2,1-2H3,(H,23,24,25)/b18-10- |
InChI Key |
MLRGCHRESHOXTL-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N=C2NC(=O)/C(=C/C3=CC(=C(C=C3Br)OCC#N)OC)/S2 |
Canonical SMILES |
COC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC(=C(C=C3Br)OCC#N)OC)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{(Z)-[2-(4-benzylpiperazin-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10880896.png)
![Azepan-1-yl[1-(2-nitrobenzyl)piperidin-3-yl]methanone](/img/structure/B10880901.png)

![(4-Benzylpiperidin-1-yl)[1-(4-ethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10880913.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine](/img/structure/B10880919.png)
![(6E)-6-[3-[(E)-2-(4-fluorophenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B10880921.png)


![3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10880942.png)
![3-Methyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B10880948.png)
![(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880956.png)
methanone](/img/structure/B10880967.png)
![{3-Ethoxy-4-[(4-methylbenzyl)oxy]phenyl}(morpholin-4-yl)methanethione](/img/structure/B10880979.png)
